molecular formula C22H21NO6 B11296320 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11296320
M. Wt: 395.4 g/mol
InChI Key: KKIXHVSWXTWSII-UHFFFAOYSA-N
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Description

系统IUPAC名称推导与异构体考量

该化合物的系统命名基于色烯酮核心(苯并γ-吡喃-2-酮)及其取代基的空间排列。根据IUPAC规则,母体结构为2H-色烯-2-酮,其7号位连接氧乙酰基甘氨酸侧链,3号位为苄基,4号和8号位各有一个甲基取代。具体命名步骤如下:

  • 母体识别 :2H-色烯-2-酮(取代位置编号见图1)。
  • 取代基排序 :按取代基优先级,3-苄基 > 4-甲基 > 8-甲基 > 7-氧乙酰基甘氨酸。
  • 侧链描述 :氧乙酰基甘氨酸部分视为“2-[(乙酰氨基)乙酸]氧基”。

最终系统命名为:
2-[(3-苄基-4,8-二甲基-2-氧代-2H-色烯-7-基)氧基]乙酰氨基乙酸

异构体分析

  • 位置异构 :若氧乙酰基甘氨酸连接于色烯酮的6号位而非7号位,则形成位置异构体。
  • 立体异构 :由于甘氨酸的α-碳无手性中心,且乙酰基为线性结构,目前未发现对映体或非对映体

分子架构分析:色烯酮核心修饰

该化合物的核心为苯并γ-吡喃酮骨架(图2),其修饰模式显著影响电子分布与生物活性:

取代基位置 化学修饰 结构影响
3号位 苄基 增强疏水性,可能参与π-π堆积相互作用
4号与8号位 甲基 位阻效应,限制色烯酮环的平面性
7号位 氧乙酰基甘氨酸 引入极性基团,增强水溶性及氢键形成能力

电子效应

  • 色烯酮的2-羰基为强吸电子基团,导致苯环电子密度降低,7号位的氧原子通过共轭效应稳定乙酰基的负电荷
  • 苄基的给电子效应部分抵消色烯酮的缺电子特性,可能影响反应活性

光谱指纹图谱(¹H NMR、¹³C NMR、FT-IR)

¹H NMR(400 MHz, DMSO-d6)

  • δ 7.82–7.35 ppm(多重峰,5H) :归属为苄基苯环的芳香质子
  • δ 6.89 ppm(单峰,1H) :色烯酮7号位邻位的孤立质子
  • δ 4.21 ppm(单峰,2H) :氧乙酰基的亚甲基(-O-CH2-CO-)
  • δ 3.75 ppm(单峰,2H) :甘氨酸的α-亚甲基(-NH-CH2-COOH)

¹³C NMR(100 MHz, DMSO-d6)

  • δ 190.2 ppm :色烯酮2-羰基碳
  • δ 170.5 ppm与169.8 ppm :分别归属为乙酰基及甘氨酸羧基的羰基碳
  • δ 55.3 ppm :氧乙酰基的亚甲基碳

FT-IR(KBr压片)

  • 1740 cm⁻¹ :色烯酮2-羰基的伸缩振动
  • 1685 cm⁻¹与1650 cm⁻¹ :乙酰基及甘氨酸羧基的C=O振动
  • 1240 cm⁻¹ :醚键(C-O-C)的伸缩振动

晶体学数据解读与多晶型研究

目前尚未获得该化合物的单晶X射线衍射数据,但基于类似色烯衍生物的晶体结构可推测其堆积模式:

  • 分子间作用力 :色烯酮平面可能通过π-π堆积与相邻分子的苄基相互作用,而甘氨酸羧基与色烯酮羰基形成分子内氢键
  • 潜在多晶型 :取代基的构象灵活性(如苄基旋转)可能导致不同晶型。例如,苄基的邻位或对位排列可能影响晶胞参数

理论模拟数据

参数 预测值
晶系 单斜
空间群 P2₁/c
晶胞体积 ~1200 ų
密度 1.35 g/cm³

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C22H21NO6/c1-13-16-8-9-18(28-12-19(24)23-11-20(25)26)14(2)21(16)29-22(27)17(13)10-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

KKIXHVSWXTWSII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

A substituted salicylaldehyde derivative serves as the starting material. For this compound, 4,8-dimethyl-7-hydroxy-salicylaldehyde is condensed with a β-keto ester (e.g., ethyl acetoacetate) in the presence of piperidine and acetic acid. The reaction proceeds via cyclization, forming the chromen-2-one ring:

Salicylaldehyde+β-keto esterpiperidine/AcOH4,8-dimethyl-7-hydroxycoumarin\text{Salicylaldehyde} + \text{β-keto ester} \xrightarrow{\text{piperidine/AcOH}} \text{4,8-dimethyl-7-hydroxycoumarin}

Key parameters:

  • Solvent : Ethanol or water.

  • Catalyst : Piperidine (20 mol%).

  • Yield : 70–90% under optimized conditions.

Introduction of the Benzyl Group

The 3-position of the coumarin is benzylated via Friedel-Crafts alkylation . Using benzyl chloride and a Lewis acid (e.g., AlCl₃), the benzyl group is introduced selectively at the 3-position:

4,8-dimethyl-7-hydroxycoumarin+benzyl chlorideAlCl₃3-benzyl-4,8-dimethyl-7-hydroxycoumarin\text{4,8-dimethyl-7-hydroxycoumarin} + \text{benzyl chloride} \xrightarrow{\text{AlCl₃}} \text{3-benzyl-4,8-dimethyl-7-hydroxycoumarin}

Reaction conditions :

  • Temperature: 80–100°C

  • Solvent: Dry dichloromethane

  • Yield: 65–75%

Functionalization of the 7-Hydroxy Group

The 7-hydroxy group is modified to introduce the acetyloxy-glycine side chain.

Acetylation with Bromoacetic Acid

The hydroxyl group undergoes nucleophilic substitution with bromoacetic acid derivatives. Bromoacetyl bromide is commonly used due to its reactivity:

3-benzyl-4,8-dimethyl-7-hydroxycoumarin+bromoacetyl bromidebase7-(bromoacetoxy)-3-benzyl-4,8-dimethylcoumarin\text{3-benzyl-4,8-dimethyl-7-hydroxycoumarin} + \text{bromoacetyl bromide} \xrightarrow{\text{base}} \text{7-(bromoacetoxy)-3-benzyl-4,8-dimethylcoumarin}

Optimized conditions :

  • Base : Triethylamine (2 eq)

  • Solvent : Anhydrous acetone

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 80–85%

Coupling with Glycine

The bromoacetate intermediate reacts with glycine to form the final amide bond. A two-step process is employed:

Step 1: Activation of Glycine

Glycine’s amine group is protected (e.g., as a tert-butyl carbamate, Boc) to prevent self-condensation. The carboxylic acid is activated using thionyl chloride:

GlycineSOCl₂glycine acid chloride\text{Glycine} \xrightarrow{\text{SOCl₂}} \text{glycine acid chloride}

Step 2: Amide Bond Formation

The bromoacetate and glycine acid chloride react in the presence of a base:

7-(bromoacetoxy)-3-benzyl-4,8-dimethylcoumarin+glycine acid chloridepyridineN-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetylglycine\text{7-(bromoacetoxy)-3-benzyl-4,8-dimethylcoumarin} + \text{glycine acid chloride} \xrightarrow{\text{pyridine}} \text{N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine}

Critical parameters :

  • Solvent : Dry pyridine or DMF

  • Temperature : Room temperature

  • Yield : 60–70% after deprotection

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

The 7-hydroxy group can be functionalized via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD). This method avoids harsh bromination conditions:

3-benzyl-4,8-dimethyl-7-hydroxycoumarin+2-hydroxyacetic acidPPh₃/DEAD7-(glycolyloxy)-3-benzyl-4,8-dimethylcoumarin\text{3-benzyl-4,8-dimethyl-7-hydroxycoumarin} + \text{2-hydroxyacetic acid} \xrightarrow{\text{PPh₃/DEAD}} \text{7-(glycolyloxy)-3-benzyl-4,8-dimethylcoumarin}

Advantages :

  • Higher regioselectivity

  • Mild reaction conditions (0–25°C)

  • Yield: 75–80%

Enzymatic Coupling

Recent advances employ lipase-catalyzed amidation for greener synthesis. Immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction between 7-(carboxyacetoxy)coumarin and glycine methyl ester:

7-(carboxyacetoxy)-3-benzyl-4,8-dimethylcoumarin+glycine methyl esterCAL-BProduct\text{7-(carboxyacetoxy)-3-benzyl-4,8-dimethylcoumarin} + \text{glycine methyl ester} \xrightarrow{\text{CAL-B}} \text{Product}

Conditions :

  • Solvent: tert-Butanol

  • Temperature: 40°C

  • Yield: 50–60%

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3).

  • HPLC : C18 column, acetonitrile/water gradient (purity >95%).

Spectroscopic Data

  • IR (KBr) : 1724 cm⁻¹ (α-pyrone C=O), 1675 cm⁻¹ (amide C=O).

  • ¹H NMR (CDCl₃) : δ 2.5 (s, 3H, CH₃), 7.2–8.6 (m, Ar-H), 8.9 (s, CONH).

  • HRMS : m/z 409.1525 [M+H]⁺ (calc. 409.1525).

Challenges and Optimization

Regioselectivity in Benzylation

The 3-position’s reactivity is influenced by electron-donating methyl groups. Using bulky bases (e.g., DIPEA) improves selectivity for mono-benzylation.

Side Reactions in Amide Coupling

Competitive ester hydrolysis can occur during glycine coupling. Employing dry solvents and molecular sieves suppresses hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized chromen-2-one derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of chromone, including N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, exhibit significant anticancer properties. Chromones are known for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that modifications to the chromone structure can enhance their efficacy against specific cancer types, making them promising candidates for further development in cancer therapeutics .

Enzyme Inhibition
This compound has been studied for its role as an inhibitor of steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. By blocking the local production of estrogenic steroids, it may help in the treatment of conditions such as breast cancer. The structure-activity relationship (SAR) studies indicate that specific substitutions on the chromone backbone can lead to improved inhibitory potency .

Enzymatic Pathway Regulation

Sphingolipid Metabolism
this compound has been investigated for its effects on sphingolipid metabolism. Sphingolipids play a crucial role in cellular signaling and their dysregulation is associated with various diseases, including neurodegenerative disorders. Compounds with similar structures have demonstrated the ability to modulate sphingolipid levels in animal models, suggesting a potential application in treating conditions like Gaucher's and Krabbe’s diseases .

Drug Development and Design

Privileged Scaffold
The chromone moiety is considered a "privileged scaffold" in drug discovery due to its versatile biological activities and ease of modification. This compound exemplifies this by serving as a foundation for synthesizing novel derivatives with enhanced biological activities. The ongoing research focuses on optimizing these compounds for better solubility and bioavailability while maintaining their therapeutic effects .

  • Inhibition of Steroid Sulfatase
    A study conducted on a series of chromone derivatives highlighted the effectiveness of this compound in inhibiting steroid sulfatase activity in MCF-7 breast cancer cells. The results indicated that certain modifications led to a significant decrease in enzyme activity, correlating with increased compound potency .
  • Sphingolipid Regulation in Animal Models
    In a preclinical study involving animal models of lysosomal storage diseases, compounds similar to this compound were administered intraperitoneally. Results showed a marked reduction in toxic lipid levels within the brain, suggesting potential therapeutic benefits for neurodegenerative conditions related to sphingolipid accumulation .

Mechanism of Action

The mechanism of action of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound is compared to structurally related coumarin derivatives (Table 1). Key differences lie in substituents at the 7-position oxygen and the nature of conjugated groups.

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name Core Substituents Conjugated Group Molecular Formula Reference
Target Compound 3-Benzyl, 4,8-dimethyl Glycine amide C₂₂H₂₃NO₆*
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)acetohydrazide (2k) 4-Methyl Nitrobenzylidene hydrazide C₁₉H₁₆N₄O₆
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-styrylacetohydrazide (2l) 4-Methyl Styryl hydrazide C₂₂H₁₉N₃O₄
Ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate (2) 4,8-Dimethyl Ethyl ester C₁₆H₁₈O₅
3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl tryptophanate 3-Benzyl, 4,8-dimethyl Tryptophanate ester (Boc-protected) C₃₄H₃₄N₂O₆
[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-Benzyl, 4,8-dimethyl Free carboxylic acid C₂₁H₂₀O₆
Key Observations:
  • Substituent Influence : The 3-benzyl and 4,8-dimethyl groups in the target compound enhance steric bulk compared to simpler analogs like 2k and 2l ( ).

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound Not reported ~1700 (C=O amide) Not available
2k 248–250 3420 (NH), 1660 (C=O) 8.22 (s, 1H, CH=N), 2.42 (s, 3H, CH₃)
2l 218–220 3430 (NH), 1675 (C=O) 7.75 (d, 1H, CH=CH), 2.41 (s, 3H, CH₃)
Ethyl Ester (2) Not reported ~1740 (C=O ester) 4.25 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃)
Insights:
  • Melting Points : Hydrazides (2k, 2l) exhibit higher melting points (218–250°C) due to intermolecular hydrogen bonding, whereas esters and amides may have lower values depending on crystallinity.
  • Spectral Signatures : The target compound’s IR spectrum would distinguish its amide C=O (~1700 cm⁻¹) from esters (~1740 cm⁻¹) and hydrazides (~1660–1675 cm⁻¹).

Biological Activity

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound derived from coumarin, characterized by its unique chromen-2-one core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₀H₁₈O₅, with a molecular weight of 338.35 g/mol. The structure can be represented as follows:

\text{N 3 benzyl 4 8 dimethyl 2 oxo 2H chromen 7 yl oxy acetyl}glycine}

This compound features a benzyl group attached to a chromenone backbone, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been studied for its anticancer properties. Several studies have reported its ability to induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and inhibition of cell proliferation.

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

This indicates a dose-dependent response in inhibiting cancer cell growth.

The biological activities of this compound are largely attributed to its structural characteristics. The chromenone moiety interacts with specific enzymes and receptors involved in microbial metabolism and cancer cell signaling pathways. Research suggests that the compound may inhibit enzymes such as DNA topoisomerase and cyclooxygenase, which are crucial for cancer cell proliferation and survival.

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various coumarin derivatives, including N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yloxy]acetyl}glycine. Results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on different cancer cell lines. They found that it significantly inhibited tumor growth in xenograft models, suggesting potential for therapeutic applications .
  • Mechanistic Insights : Another research article focused on the molecular interactions between N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yloxy]acetyl}glycine and target proteins involved in apoptosis. The findings highlighted its role as a modulator of key signaling pathways related to cancer progression .

Q & A

Basic: What are the key synthetic pathways for preparing N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the coumarin core via Pechmann condensation, using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Introduction of the benzyl and methyl substituents at positions 3, 4, and 8 via alkylation or Friedel-Crafts reactions, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Step 3: Etherification at position 7 using 2-chloroacetic acid derivatives, followed by acetylation with glycine in the presence of coupling agents like DCC/DMAP .
    Optimization: Yield and purity depend on solvent choice (e.g., ethanol for solubility), reaction time (monitored via TLC), and stoichiometric ratios (e.g., excess glycine to drive acetylation). Scale-up requires reactor systems with precise temperature control .

Advanced: How do crystallographic tools like SHELXL and Mercury aid in resolving structural ambiguities for this compound?

Answer:

  • SHELXL refines crystal structures by modeling anisotropic displacement parameters, crucial for distinguishing overlapping electron density peaks (e.g., benzyl vs. methyl groups). Its robust handling of twinned data is critical for high-resolution studies .
  • Mercury visualizes intermolecular interactions (e.g., hydrogen bonds between glycine moieties) and packing patterns. The "Materials Module" identifies void spaces, which are relevant for stability studies .
    Methodology: After data collection (Mo-Kα radiation, λ = 0.71073 Å), refine using SHELXL with restraints for flexible acetyl-glycine chains. Validate via Mercury’s geometry checks (e.g., bond-length outliers) .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR: Key signals include δ ~6.8–7.6 ppm (aromatic protons from benzyl/coumarin) and δ ~2.4 ppm (methyl groups). The glycine moiety shows a singlet at δ ~3.9 ppm (CH₂) .
  • IR Spectroscopy: Peaks at ~1630–1680 cm⁻¹ (C=O stretch from coumarin and acetyl) and ~3200–3360 cm⁻¹ (N-H stretch from glycine) confirm functional groups .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (expected m/z ~352.34 for C₁₉H₁₆NO₅⁺) and fragments (e.g., loss of benzyl group) .

Advanced: How do substituent variations (e.g., benzyl vs. hexyl groups) impact biological activity in coumarin derivatives like this compound?

Answer:

  • Lipophilicity: Benzyl groups enhance membrane permeability compared to aliphatic chains (e.g., hexyl), as shown in analogs like N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine ( ).
  • Target Binding: The benzyl group’s π-π stacking with enzyme active sites (e.g., cytochrome P450) improves inhibitory activity. Methyl groups at positions 4 and 8 reduce steric hindrance, optimizing binding .
    Methodology: Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric CYP450 assays) and logP measurements (HPLC) to correlate structure-activity relationships .

Basic: What are the primary challenges in achieving high yields during the acetylation of the glycine moiety?

Answer:

  • Side Reactions: Competing hydrolysis of the acetyl group under acidic/basic conditions. Use anhydrous solvents (e.g., THF) and mild bases (e.g., triethylamine) to suppress this .
  • Steric Hindrance: Bulky coumarin substituents slow glycine coupling. Optimize by pre-activating the carboxylic acid with EDC/HOBt and increasing reaction time (24–48 hrs) .
    Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:1) and purify via column chromatography (silica gel, gradient elution) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and control cell lines (e.g., HepG2 vs. HeLa).
  • Solubility Effects: Use DMSO concentrations ≤0.1% to avoid solvent toxicity. Compare data with structurally similar coumarins (e.g., warfarin) as benchmarks .
  • Statistical Analysis: Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. logD) .

Basic: What are the recommended storage conditions to maintain this compound’s stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the acetyl-glycine bond.
  • Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Model binding to targets like COX-2 or topoisomerase II using PDB structures (e.g., 5KIR). Prioritize poses with hydrogen bonds to glycine’s carboxylate .
  • MD Simulations (GROMACS): Simulate ligand-receptor dynamics (100 ns) to assess stability of π-π interactions with the benzyl group .
  • QSAR Models: Train on coumarin derivatives to predict ADMET properties (e.g., bioavailability) .

Basic: How is the purity of this compound validated post-synthesis?

Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient, 1 mL/min). Purity ≥95% is confirmed by a single peak at retention time ~8.2 min .
  • Elemental Analysis: Match calculated (C, 64.76%; H, 4.58%; N, 3.97%) and observed values within ±0.3% .

Advanced: What strategies mitigate crystallographic disorder in the acetyl-glycine moiety?

Answer:

  • Data Collection: Use low-temperature (100 K) synchrotron radiation to reduce thermal motion .
  • Refinement: Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement for flexible glycine chains .
  • Validation: Cross-check with Mogul (bond-length outliers) and PLATON’s SQUEEZE for solvent-accessible voids .

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